molecular formula C19H17FN2O2S B7682932 N-(2-ethoxy-4-fluorophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide

N-(2-ethoxy-4-fluorophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide

Cat. No. B7682932
M. Wt: 356.4 g/mol
InChI Key: XJMFDADJPHMRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxy-4-fluorophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide, commonly known as EFPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EFPT belongs to the class of pyridine carboxamide derivatives, which have been studied extensively for their pharmacological properties.

Mechanism of Action

EFPT exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the brain. Specifically, EFPT has been shown to enhance the activity of the cholinergic system, which is involved in learning and memory processes. EFPT also acts as a partial agonist of the 5-HT1A receptor, which is involved in mood regulation and anxiety.
Biochemical and Physiological Effects:
EFPT has been shown to have a range of biochemical and physiological effects, including enhancing synaptic plasticity, reducing oxidative stress, and modulating inflammation. EFPT has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of EFPT in lab experiments is its high potency and selectivity for its target receptors, which allows for precise and reproducible results. However, EFPT's complex synthesis process and limited availability may pose challenges for researchers looking to study its effects in vivo.

Future Directions

There are several future directions for research on EFPT, including:
1. Further studies on its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Investigation of its potential as an antidepressant and anxiolytic agent in clinical trials.
3. Studies on its potential as an anti-cancer agent in various types of cancer.
4. Development of more efficient and scalable synthesis methods for EFPT to facilitate its use in research and clinical applications.
In conclusion, EFPT is a promising compound that has shown potential for therapeutic applications in various fields of medicine. Further research is needed to fully understand its mechanisms of action and to explore its potential as a treatment for various diseases.

Synthesis Methods

EFPT can be synthesized using a multistep process, which involves the reaction of 2-methyl-6-thiophen-3-ylpyridine-3-carboxylic acid with 2-amino-5-fluoro-4-ethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to further reactions, including N-alkylation and esterification, to yield EFPT.

Scientific Research Applications

EFPT has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, EFPT has shown promising results in preclinical studies as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In psychiatry, EFPT has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, EFPT has shown potential as an anti-cancer agent, particularly in the treatment of breast cancer.

properties

IUPAC Name

N-(2-ethoxy-4-fluorophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-3-24-18-10-14(20)4-6-17(18)22-19(23)15-5-7-16(21-12(15)2)13-8-9-25-11-13/h4-11H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMFDADJPHMRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)NC(=O)C2=C(N=C(C=C2)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxy-4-fluorophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.